ethyl 1-[6-(1H-pyrazol-1-yl)pyridazine-3-carbonyl]piperidine-4-carboxylate
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Overview
Description
Ethyl 1-[6-(1H-pyrazol-1-yl)pyridazine-3-carbonyl]piperidine-4-carboxylate is a complex organic compound that features a combination of pyrazole, pyridazine, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[6-(1H-pyrazol-1-yl)pyridazine-3-carbonyl]piperidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole and pyridazine intermediates, followed by their coupling with piperidine and subsequent esterification to form the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[6-(1H-pyrazol-1-yl)pyridazine-3-carbonyl]piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Ethyl 1-[6-(1H-pyrazol-1-yl)pyridazine-3-carbonyl]piperidine-4-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Researchers are investigating its potential as a therapeutic agent, particularly in the treatment of diseases that involve specific molecular targets.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 1-[6-(1H-pyrazol-1-yl)pyridazine-3-carbonyl]piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular structure of the compound.
Comparison with Similar Compounds
Ethyl 1-[6-(1H-pyrazol-1-yl)pyridazine-3-carbonyl]piperidine-4-carboxylate can be compared with other similar compounds, such as:
Pyrazole derivatives: These compounds share the pyrazole moiety and may have similar biological activities.
Pyridazine derivatives: Compounds with the pyridazine ring may exhibit similar chemical reactivity and applications.
Piperidine derivatives: These compounds often have similar pharmacological properties and are used in various therapeutic applications.
The uniqueness of this compound lies in its combination of these three moieties, which imparts distinct chemical and biological properties that are not found in simpler compounds.
Properties
IUPAC Name |
ethyl 1-(6-pyrazol-1-ylpyridazine-3-carbonyl)piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3/c1-2-24-16(23)12-6-10-20(11-7-12)15(22)13-4-5-14(19-18-13)21-9-3-8-17-21/h3-5,8-9,12H,2,6-7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUADSMQILDHCAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=NN=C(C=C2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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